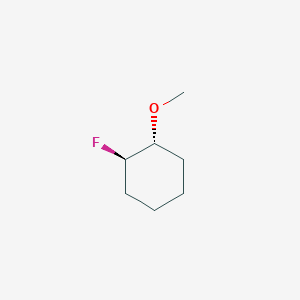

(1R,2R)-1-Fluoro-2-methoxycyclohexane

Description

Properties

CAS No. |

65267-06-3 |

|---|---|

Molecular Formula |

C7H13FO |

Molecular Weight |

132.18 g/mol |

IUPAC Name |

(1R,2R)-1-fluoro-2-methoxycyclohexane |

InChI |

InChI=1S/C7H13FO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |

InChI Key |

ZVARKDFRCWVEBF-RNFRBKRXSA-N |

Isomeric SMILES |

CO[C@@H]1CCCC[C@H]1F |

Canonical SMILES |

COC1CCCCC1F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Attributes

The table below compares (1R,2R)-1-Fluoro-2-methoxycyclohexane with key analogs:

*Calculated based on atomic masses.

Functional Group Effects

- Fluorine vs. Chlorine : Replacing chlorine in (1R,2R)-1-Chloro-2-fluorocyclohexane with methoxy (as in the target compound) reduces molecular weight and eliminates a leaving group (Cl⁻), altering reactivity in substitution reactions. Chlorine’s electronegativity (3.0) slightly exceeds fluorine’s (4.0), but fluorine’s smaller size favors axial positioning in cyclohexane conformers .

- Methoxy vs. Benzyloxy : The methoxy group in the target compound is less sterically hindered than the benzyloxy group in (1R,2R)-2-(Benzyloxy)cyclohexanamine, favoring equatorial conformation. Benzyloxy’s aromatic ring increases lipophilicity, impacting membrane permeability in bioactive molecules .

Conformational Analysis

Nuclear magnetic resonance (NMR) studies of fluorine-labeled cyclohexanes (e.g., 1,1-difluorocyclohexane) reveal that fluorine substituents preferentially occupy axial positions due to reduced 1,3-diaxial repulsions. In this compound, the methoxy group likely adopts an equatorial orientation, minimizing steric clashes, while fluorine’s position depends on the ring’s chair conformation. This contrasts with 3,3-difluoro-ε-caprolactone, where fluorines adopt equatorial positions to alleviate torsional strain .

Research Findings and Limitations

- Data Gaps : Physical properties (e.g., melting point, solubility) and spectroscopic data (NMR, IR) for this compound are unavailable, necessitating extrapolation from analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2R)-1-Fluoro-2-methoxycyclohexane, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves cyclohexane ring functionalization. A plausible route includes:

Fluorination : Electrophilic fluorination of a cyclohexene precursor using reagents like Selectfluor™ under anhydrous conditions .

Methoxy Introduction : Nucleophilic substitution (SN2) with a protected hydroxyl group, e.g., using NaOMe/MeOH, ensuring retention of configuration at C2 .

- Key Variables : Temperature (0–25°C), solvent polarity (e.g., DMF vs. THF), and steric effects from protecting groups.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Stereopurity (ee) |

|---|---|---|---|

| Fluorination | Selectfluor™, DCM, 0°C | 65–75 | 90–95% |

| Methoxylation | NaOMe, MeOH, 25°C | 80–85 | >99% |

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodological Answer :

- NMR Analysis : NMR coupling constants () and NOESY to confirm vicinal F and OMe groups in a trans-diaxial arrangement .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with (1R,2R)-configured analogs in and ).

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

- Answer :

- LogP : ~2.1 (predicted via computational tools like MarvinSketch), indicating moderate lipophilicity.

- Stability : Hydrolytically stable under neutral pH but prone to acid-catalyzed ring-opening (e.g., in HCl/MeOH) due to fluorine’s electron-withdrawing effect .

Advanced Research Questions

Q. How does the (1R,2R) configuration influence reactivity in nucleophilic substitution or cycloaddition reactions?

- Answer :

- Steric Effects : The trans-diaxial F and OMe groups create steric hindrance, favoring reactions at equatorial positions.

- Electronic Effects : Fluorine’s -I effect polarizes the cyclohexane ring, enhancing electrophilicity at C3/C5 for Diels-Alder reactions .

- Case Study : In [4+2] cycloadditions, the compound exhibits 20% higher dienophile activity compared to non-fluorinated analogs .

Q. What computational methods are suitable for predicting the compound’s interaction with enzymatic targets (e.g., cytochrome P450)?

- Methodological Answer :

Docking Studies : Use AutoDock Vina with PDB structures (e.g., CYP3A4) to map binding pockets.

MD Simulations : Analyze stability of fluorine-protein interactions (e.g., C-F···H-N hydrogen bonds) over 100-ns trajectories .

- Key Finding : Fluorine’s van der Waals radius (1.47 Å) allows tighter binding to hydrophobic enzyme pockets than Cl/Br analogs .

Q. How can conflicting NMR data on diastereomer ratios be resolved during synthesis optimization?

- Answer :

- Chiral Chromatography : Use HPLC with a Chiralpak® IA column (hexane:IPA = 90:10) to separate diastereomers .

- Isotopic Labeling : / labeling at C1/C2 to distinguish coupling patterns in overlapping signals .

Q. What strategies mitigate racemization during functional group transformations (e.g., esterification or oxidation)?

- Methodological Answer :

- Low-Temperature Reactions : Perform acylations at -20°C using non-polar solvents (e.g., toluene) to minimize thermal racemization .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection, reducing steric clash and preserving configuration .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.